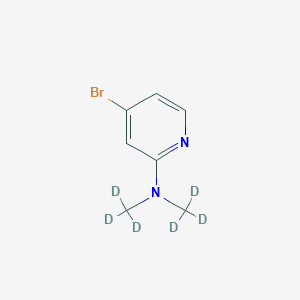![molecular formula C21H30N2O4 B14013807 N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine CAS No. 5821-26-1](/img/structure/B14013807.png)
N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Diethyl-1,3-propanediamine
- N,N-Diisopropyl-1,3-propanediamine
Uniqueness
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE is unique due to the presence of two 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
5821-26-1 |
|---|---|
Formule moléculaire |
C21H30N2O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2O4/c1-24-18-8-6-16(12-20(18)26-3)14-22-10-5-11-23-15-17-7-9-19(25-2)21(13-17)27-4/h6-9,12-13,22-23H,5,10-11,14-15H2,1-4H3 |
Clé InChI |
MGFPHZWVLOVKPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNCCCNCC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


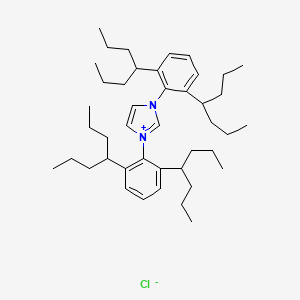
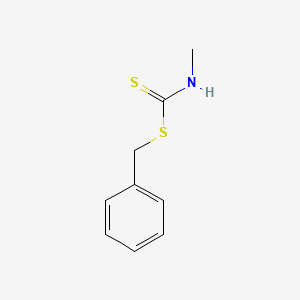
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
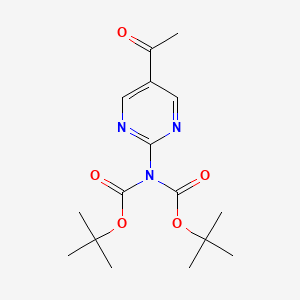
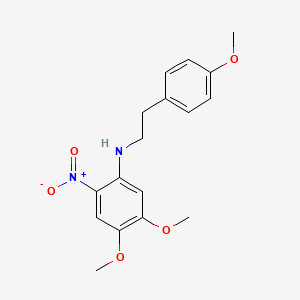

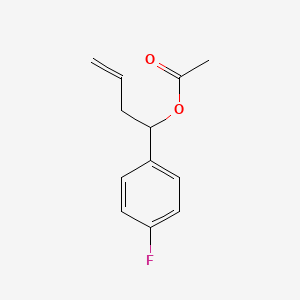
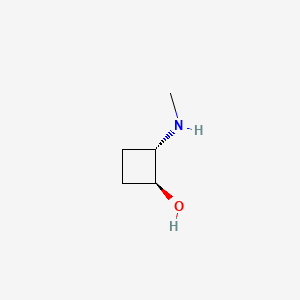
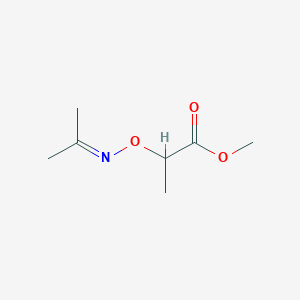
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
